3-(Methoxymethyl)-4-methylpyrrolidin-1-amine
Description
3-(Methoxymethyl)-4-methylpyrrolidin-1-amine is a pyrrolidine derivative featuring a methoxymethyl group at position 3 and a methyl group at position 4. Pyrrolidine-based amines are critical in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets, such as G protein-coupled receptors (GPCRs) and ion channels .
Properties
Molecular Formula |
C7H16N2O |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
3-(methoxymethyl)-4-methylpyrrolidin-1-amine |
InChI |
InChI=1S/C7H16N2O/c1-6-3-9(8)4-7(6)5-10-2/h6-7H,3-5,8H2,1-2H3 |
InChI Key |
YWRZCIQIUHOFGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC1COC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)-4-methylpyrrolidin-1-amine typically involves the reaction of 4-methylpyrrolidine with methoxymethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)-4-methylpyrrolidin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
3-(Methoxymethyl)-4-methylpyrrolidin-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)-4-methylpyrrolidin-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
Implications for Target Compound :
- The arylazopyrazole reduction pathway () may offer higher yields (>30%) for methoxymethyl-substituted amines compared to nitrosation-cyclocondensation (~17.5%).
- Copper-mediated coupling () is less efficient, suggesting alternative methods (e.g., catalytic hydrogenation) may be preferable for the target compound.
Physicochemical Properties
Key properties inferred from analogs:
Insights :
Hypotheses for Target Compound :
- The pyrrolidine core and methoxymethyl group may favor interactions with adrenoceptors or ion channels, similar to indole derivatives ().
- Lack of aromatic halogens (cf. SNAP-7941 in ) could reduce off-target toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
